molecular formula C15H23N3O2 B2754970 N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280868-37-2

N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2754970
CAS RN: 1280868-37-2
M. Wt: 277.368
InChI Key: GISUNEDFBDONOQ-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as CFEP, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. CFEP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism Of Action

CFEP is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. CFEP has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters. This inhibition of MAO-B activity may contribute to CFEP's neuroprotective and anti-addictive effects. CFEP has also been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. This inhibition of ALDH activity may contribute to CFEP's potential as a treatment for alcoholism.
Biochemical and Physiological Effects:
CFEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. CFEP has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its anti-addictive effects. CFEP has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, CFEP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

CFEP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CFEP has also been shown to have low toxicity in animal models, which makes it a safe compound for use in lab experiments. However, CFEP has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

Future research on CFEP may focus on expanding its therapeutic applications in various fields, including neurodegenerative diseases, cancer, and addiction. Further investigation of CFEP's mechanism of action may also provide insights into the signaling pathways involved in these diseases and lead to the development of more effective treatments. Additionally, the development of more efficient and cost-effective methods for synthesizing CFEP may facilitate its use in future research.

Synthesis Methods

CFEP can be synthesized using various methods, including the reaction of 4-piperidone with propargyl bromide, followed by the reaction of the resulting propargylpiperidin-4-one with cyclopropylformamide. Another method involves the reaction of 4-piperidone with propargylamine, followed by the reaction of the resulting propargylpiperidine with cyclopropylformamide. Both methods have been used to synthesize CFEP with high yields and purity.

Scientific Research Applications

CFEP has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. CFEP has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In cancer research, CFEP has been investigated as a potential treatment for breast cancer and lung cancer. CFEP has also been studied for its potential to reduce drug addiction and relapse in animal models of cocaine addiction.

properties

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12-3-4-12/h1,12-13H,3-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISUNEDFBDONOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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